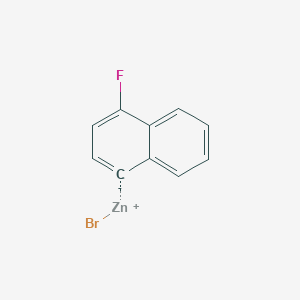
4-Fluoro-1-naphthylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-1-naphthylZinc bromide is an organozinc compound that has garnered significant interest in the field of organic synthesis. This compound is characterized by the presence of a zinc atom bonded to a 4-fluoro-1-naphthyl group and a bromide ion. It is commonly used as a reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 4-Fluoro-1-naphthylZinc bromide typically involves the reaction of 4-fluoro-1-bromonaphthalene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4−Fluoro-1-bromonaphthalene+Zn→4−Fluoro-1-naphthylZinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 4-Fluoro-1-naphthylZinc bromide is known to undergo various types of reactions, including:
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the zinc-bonded group acts as a nucleophile.
Coupling Reactions: It is commonly used in coupling reactions such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include alkyl halides, and the reactions are often carried out in polar aprotic solvents like DMSO or THF.
Coupling Reactions: Palladium or nickel catalysts are frequently used, and the reactions are conducted under inert atmospheres to prevent oxidation.
Major Products: The major products of these reactions are typically substituted aromatic compounds, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
4-Fluoro-1-naphthylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of advanced materials and fine chemicals.
作用機序
The mechanism by which 4-Fluoro-1-naphthylZinc bromide exerts its effects is primarily through its role as a nucleophile in chemical reactions. The zinc atom facilitates the transfer of the 4-fluoro-1-naphthyl group to electrophilic centers, enabling the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
類似化合物との比較
- 4-Fluoro-2-naphthylZinc bromide
- 1-Fluoro-2-naphthylZinc bromide
- 1-Fluoronaphthalene
Comparison: 4-Fluoro-1-naphthylZinc bromide is unique due to the position of the fluoro group on the naphthalene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to its analogs, it may exhibit different reactivity patterns and selectivity in nucleophilic substitution and coupling reactions.
特性
分子式 |
C10H6BrFZn |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
bromozinc(1+);4-fluoro-1H-naphthalen-1-ide |
InChI |
InChI=1S/C10H6F.BrH.Zn/c11-10-7-3-5-8-4-1-2-6-9(8)10;;/h1-4,6-7H;1H;/q-1;;+2/p-1 |
InChIキー |
ZAIBTLLEEYCRGZ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)[C-]=CC=C2F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B14886428.png)
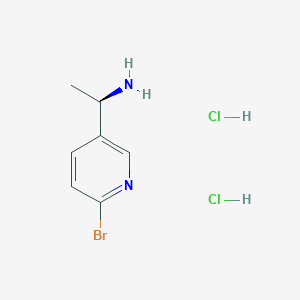
![2-Oxa-7-thiaspiro[3.5]nonane](/img/structure/B14886431.png)

![3-Boc-5-endo-amino-3-azabicyclo[4.1.0]heptane](/img/structure/B14886434.png)
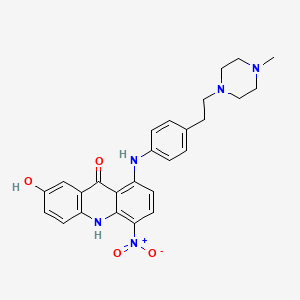
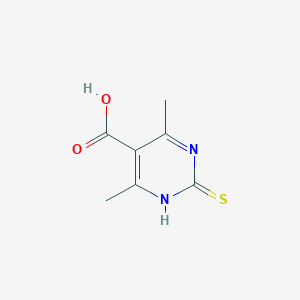

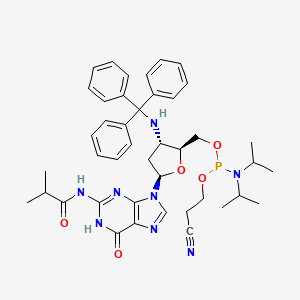
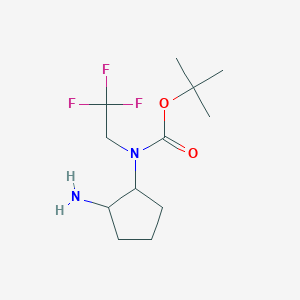
![3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B14886465.png)
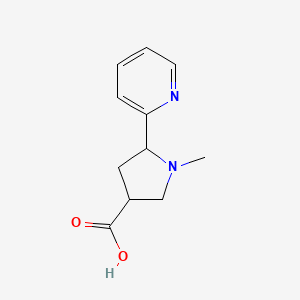
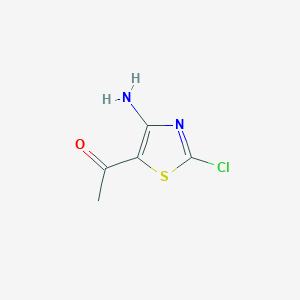
![1-[(2,3-dihydro-1H-isoindol-2-yl)methyl]cyclopentan-1-ol](/img/structure/B14886486.png)
